molecular formula C14H19ClN2O3 B2688798 tert-butyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate CAS No. 1390333-73-9

tert-butyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate

Cat. No. B2688798
CAS RN: 1390333-73-9
M. Wt: 298.77
InChI Key: NTHTVVQCNLGKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate” is a chemical compound with the formula C14H19ClN2O3 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like tert-butyl carbamates are quite diverse . They can be formed under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . They are stable towards most nucleophiles and bases .

Scientific Research Applications

Synthesis of N-Boc-protected Anilines

This compound has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It is often used in the protection of amines, particularly in the synthesis of peptides.

Synthesis of Tetrasubstituted Pyrroles

It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important heterocyclic compounds that are found in many natural products and pharmaceuticals.

Intermediate in the Synthesis of Ceftolozane

An important intermediate product in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic, was obtained using this compound . The synthesis involved amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

Palladium-Catalyzed Cross-Coupling Reactions

This compound has been investigated in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides . These types of reactions are fundamental in the synthesis of complex organic molecules.

Synthesis of Pyrazole Derivatives

This compound has been used in the synthesis of pyrazole derivatives . Pyrazoles are another class of important heterocyclic compounds with various applications in medicinal chemistry.

Antimicrobial Activity

Some related compounds have shown antimicrobial activity . While it’s not directly mentioned for this specific compound, it’s possible that it could also exhibit similar properties.

properties

IUPAC Name

tert-butyl N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-9-5-6-10(7-11(9)15)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHTVVQCNLGKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate

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